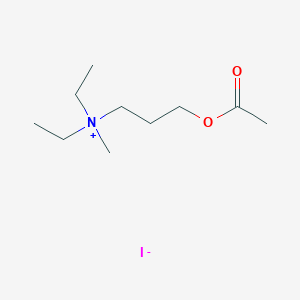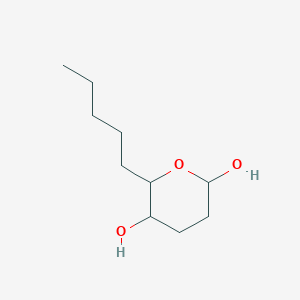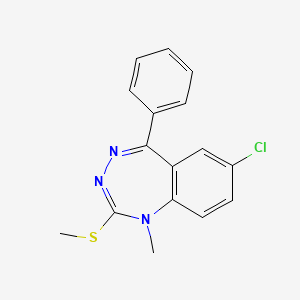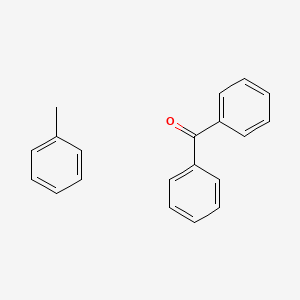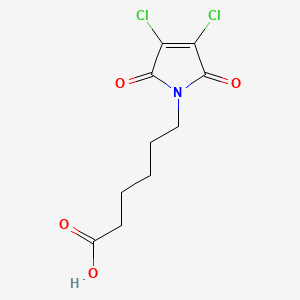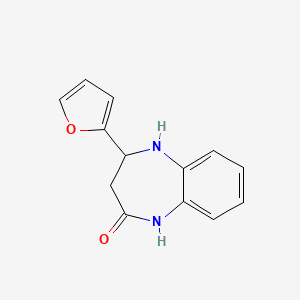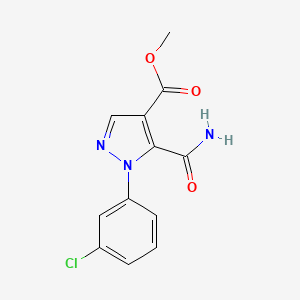
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxylic acid, an aminocarbonyl group, and a chlorophenyl group. The methyl ester functional group further adds to its chemical versatility.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step involves the carboxylation of the pyrazole ring, often using carbon dioxide in the presence of a strong base.
Substitution with the Aminocarbonyl Group: This can be done through the reaction of the pyrazole carboxylic acid with an amine derivative.
Chlorophenyl Substitution:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents, using reagents like sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol, using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl-substituted pyrazoles: These compounds have similar chlorophenyl groups but may differ in other substituents, affecting their reactivity and applications.
Aminocarbonyl-substituted pyrazoles: These compounds have the aminocarbonyl group but may lack the chlorophenyl or ester groups, leading to different chemical behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
103053-21-0 |
|---|---|
Formule moléculaire |
C12H10ClN3O3 |
Poids moléculaire |
279.68 g/mol |
Nom IUPAC |
methyl 5-carbamoyl-1-(3-chlorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-12(18)9-6-15-16(10(9)11(14)17)8-4-2-3-7(13)5-8/h2-6H,1H3,(H2,14,17) |
Clé InChI |
NPQMWAIOIBCSQY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
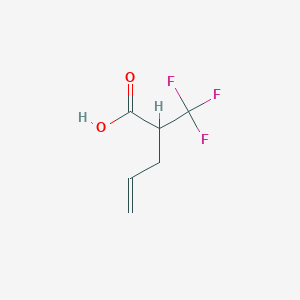

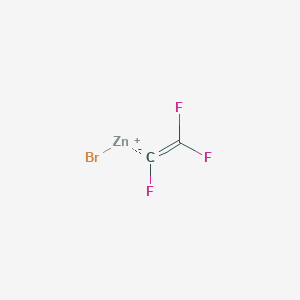
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)

